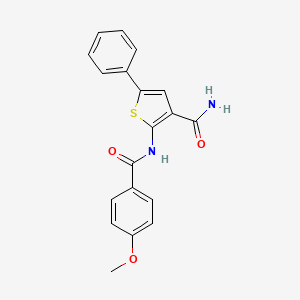

2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide and its derivatives, such as methoxy-substituted phenylthienyl benzamidines, have been explored for their corrosion inhibition properties, particularly for carbon steel in acidic environments. These compounds exhibit high efficiency in preventing corrosion, attributing to their ability to form a protective layer on the metal surface. The effectiveness of these inhibitors increases with concentration but decreases with rising temperature. Studies have confirmed their adsorption on the metal surface follows the Langmuir adsorption isotherm, indicating a spontaneous and strong adsorption process (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).

Anticancer Activity

Research into this compound related compounds has also delved into their potential as anticancer agents. For instance, derivatives of 2-phenylthiazole-4-carboxamide have been synthesized and shown promising cytotoxic activities against various human cancer cell lines, including breast, colorectal, and colon cancer. Substitutions at specific positions of these molecules, such as the methoxy group, have led to improved activity against certain cancer cells, highlighting the significance of structural modifications in enhancing therapeutic potential (Aliabadi, Shamsa, Ostad, Emami, Shafiee, Davoodi, & Foroumadi, 2010).

Inhibition of Poly(ADP-ribose) Synthetase

Some studies have identified compounds structurally related to this compound as potent inhibitors of poly(ADP-ribose) synthetase, an enzyme involved in DNA repair and cell death. These inhibitors, particularly those substituted in specific positions, have shown significant inhibitory effects, offering a potential therapeutic avenue for diseases where poly(ADP-ribose) synthetase activity is implicated (Purnell & Whish, 1980).

Photophysical Properties

The photophysical properties of compounds related to this compound have been explored, with studies demonstrating efficient microwave-assisted synthesis of derivatives that exhibit luminescence in the blue region. Such properties are of significant interest for applications in materials science, particularly for the development of new fluorescent materials and optical sensors. The high fluorescence quantum yields of some derivatives indicate their potential utility in various technological applications (Novanna, Kannadasan, & Shanmugam, 2020).

Mecanismo De Acción

Target of Action

The primary target of 2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide, also known as PG-530742 , is certain matrix metalloproteinases (MMPs) . These MMPs are implicated in the degradation of cartilage that occurs in osteoarthritis . By inhibiting these MMPs, PG-530742 potentially limits cartilage degradation and disease progression .

Mode of Action

PG-530742 selectively inhibits certain matrix metalloproteinases . In an independent research study, the drug-treated group showed decreased levels of MMP-2, -3, -9, and -13 . This inhibition of MMPs is the key interaction of the compound with its targets .

Result of Action

The primary result of PG-530742’s action is the potential limitation of cartilage degradation and disease progression in osteoarthritis . This is achieved through the selective inhibition of certain MMPs . Studies are currently assessing the efficacy and safety of PG-530742 in the treatment of mild to moderate knee osteoarthritis .

Propiedades

IUPAC Name |

2-[(4-methoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-24-14-9-7-13(8-10-14)18(23)21-19-15(17(20)22)11-16(25-19)12-5-3-2-4-6-12/h2-11H,1H3,(H2,20,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPFZZWTRTWSTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2417025.png)

![2-(Methylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2417028.png)

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (Z)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B2417033.png)

![1-[(4-Fluorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2417035.png)

![N-[(1-Phenylpyrrolidin-2-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2417036.png)

![N-(3-{[(1-cyanocyclobutyl)carbamoyl]methoxy}phenyl)furan-2-carboxamide](/img/structure/B2417038.png)

![2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-3-methylbutanoic acid](/img/structure/B2417040.png)

![3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2417043.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-isopropoxypropyl)propanamide](/img/no-structure.png)

![3-ethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2417047.png)